ethyl (4Z)-1-(4-ethoxyphenyl)-4-(2-hydroxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
ETHYL (4Z)-1-(4-ETHOXYPHENYL)-4-[(2-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE: is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (4Z)-1-(4-ETHOXYPHENYL)-4-[(2-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction between an aldehyde and an amine, followed by cyclization.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction.
Addition of the Hydroxyphenylmethylidene Group: This group can be added through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
ETHYL (4Z)-1-(4-ETHOXYPHENYL)-4-[(2-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
ETHYL (4Z)-1-(4-ETHOXYPHENYL)-4-[(2-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and antiviral activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of ETHYL (4Z)-1-(4-ETHOXYPHENYL)-4-[(2-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular responses.
Altering Gene Expression: Affecting the expression of genes related to its biological activities.
Comparison with Similar Compounds
ETHYL (4Z)-1-(4-ETHOXYPHENYL)-4-[(2-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can be compared with similar compounds such as:
Methyl (4Z)-1-(4-Methoxyphenyl)-4-[(2-Hydroxyphenyl)methylidene]-2-Methyl-5-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylate: Similar structure but with a methoxy group instead of an ethoxy group.
Ethyl (4Z)-1-(4-Ethoxyphenyl)-4-[(2-Hydroxyphenyl)methylidene]-2-Methyl-5-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylate: Similar structure but with different substituents on the phenyl ring.
The uniqueness of ETHYL (4Z)-1-(4-ETHOXYPHENYL)-4-[(2-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H23NO5 |
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Molecular Weight |
393.4 g/mol |
IUPAC Name |
ethyl (4Z)-1-(4-ethoxyphenyl)-4-[(2-hydroxyphenyl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate |
InChI |
InChI=1S/C23H23NO5/c1-4-28-18-12-10-17(11-13-18)24-15(3)21(23(27)29-5-2)19(22(24)26)14-16-8-6-7-9-20(16)25/h6-14,25H,4-5H2,1-3H3/b19-14- |
InChI Key |
FCXMOSRWUYENDH-RGEXLXHISA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=C(/C(=C/C3=CC=CC=C3O)/C2=O)C(=O)OCC)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(C(=CC3=CC=CC=C3O)C2=O)C(=O)OCC)C |
Origin of Product |
United States |
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